

3-Allylazetidine: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name:	3-Allylazetidine
Cat. No.:	B1652912

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IUPAC Name: 3-(prop-2-en-1-yl)azetidine

CAS Number: 18621-18-6

This technical guide provides a comprehensive overview of **3-Allylazetidine**, a heterocyclic building block with potential applications in medicinal chemistry and drug development. The document details its chemical identity, synthetic methodologies, and the broader context of its utility in the development of novel therapeutics.

Chemical Identity and Properties

Identifier	Value
IUPAC Name	3-(prop-2-en-1-yl)azetidine
CAS Number	18621-18-6
Molecular Formula	C ₆ H ₁₁ N
Molecular Weight	97.16 g/mol

Synthetic Approaches

The synthesis of **3-Allylazetidine** and its derivatives is of significant interest for the generation of compound libraries for drug screening. While direct synthesis of the parent compound is not widely documented in publicly available literature, a common strategy involves the synthesis of

a protected intermediate followed by deprotection. A representative synthetic protocol for a key intermediate, 1-(tert-butyl) 3-methyl **3-allylazetidine-1,3-dicarboxylate**, is detailed below. This intermediate serves as a versatile precursor for further functionalization or deprotection to yield the target compound.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-methyl **3-allylazetidine-1,3-dicarboxylate**

This protocol describes the allylation of a protected azetidine precursor.

Materials:

- 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)
- Allyl bromide
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane (DCM)
- Saturated aqueous sodium chloride (brine) solution
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- A solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (92.9 mmol) in anhydrous THF (200 mL) is cooled to -78 °C.
- LiHMDS (1.5 equivalents, 139 mmol, 140 mL of 1M solution) is added dropwise to the cooled solution.
- Allyl bromide (1.5 equivalents, 139 mmol) is then added to the reaction mixture.

- The reaction is allowed to stir overnight while gradually warming to room temperature.
- The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (100 mL).
- The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄.
- The solvent is removed under reduced pressure to yield the crude product, 1-(tert-butyl) 3-methyl **3-allylazetidine-1,3-dicarboxylate**.

[1]The crude product can be used in subsequent steps without further purification.

Deprotection to 3-Allylazetidine

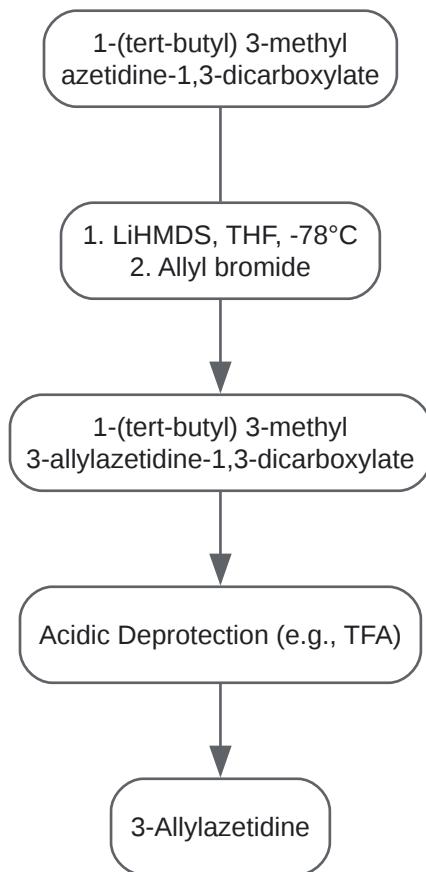
The N-Boc protecting group of the synthesized intermediate can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, to yield the parent **3-Allylazetidine**. The specific conditions for this deprotection would require optimization for the particular substrate.

Characterization Data of 1-(tert-butyl) 3-methyl **3-allylazetidine-1,3-dicarboxylate**

Analysis	Data
¹ H NMR	(400 MHz, CDCl ₃) δ = 5.67–5.76 (m, 1H), 5.14–5.18 (m, 2H), 4.18 (d, J = 8.80 Hz, 2H), 3.76–3.78 (m, 5H), 2.63–2.65 (m, 2H), 1.46 (s, 9H).
¹³ C NMR	(75 MHz, CDCl ₃) δ = 156.2, 132.0, 119.0, 79.8, 55.9, 52.3, 42.2, 40.3, 28.3.
GCMS	Calculated for C ₁₃ H ₂₁ NO ₄ : 255.31, Observed: 199.0 (M - t-butyl).

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for obtaining a **3-Allylazetidine** precursor.



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Synthetic workflow for **3-Allylazetidine**.

Applications in Drug Discovery

While specific biological activity data for **3-Allylazetidine** is not extensively reported in the public domain, the azetidine scaffold is a recognized "privileged structure" in medicinal chemistry. Azetidine derivatives are being investigated for a wide range of therapeutic targets due to their ability to introduce three-dimensional complexity and conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.

3-Allylazetidine and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of **3-allylazetidine** have been utilized in the development of RAS inhibitors for the treatment of cancer. In these applications, the azetidine core provides a rigid scaffold, and the allyl group offers a reactive handle for further chemical modifications and the construction of larger, more complex structures.

The broader class of azetidine-containing compounds has shown activity as:

- Central Nervous System (CNS) agents: Modulators of dopamine and serotonin transporters.
- Enzyme inhibitors: Including inhibitors of RAS proteins.
- Anticancer agents: As exemplified by their use in the synthesis of novel cancer therapeutics.

The utility of **3-Allylazetidine** lies in its potential as a starting material for the synthesis of novel chemical entities for screening against various biological targets. The allyl group is particularly useful as it can undergo a variety of chemical transformations, such as oxidation, reduction, and addition reactions, allowing for the diversification of the azetidine core.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by **3-Allylazetidine**. Its primary role, as documented in patent literature, is that of a synthetic intermediate. The biological activity and the signaling pathways affected would be determined by the final, more complex molecules synthesized from this building block. Researchers and drug development professionals can leverage **3-Allylazetidine** to create libraries of novel compounds for screening against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the conformational constraint imparted by the azetidine ring may be beneficial for activity and selectivity.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
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